5-Iodo-3-methyl-2-methylaminopyridine
Description
Systematic Nomenclature and Structural Identification
This compound represents a tri-substituted pyridine derivative characterized by precise positional functionalization around the six-membered heterocyclic ring. The compound is officially designated with the Chemical Abstracts Service registry number 942206-33-9 and possesses the molecular formula C₇H₉IN₂, corresponding to a molecular weight of 248.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-iodo-N,3-dimethylpyridin-2-amine, which accurately reflects the specific substitution pattern and functional groups present within the molecular structure.
The structural architecture of this compound incorporates three distinct substituents positioned at strategic locations around the pyridine ring system. The iodine atom occupies the 5-position, providing significant steric bulk and electronic influence due to its large atomic radius and high electronegativity. The methyl group at the 3-position contributes to the compound's lipophilicity and influences the electronic distribution within the aromatic system. The methylamino functionality at the 2-position introduces both hydrogen bonding capability and basic character, fundamentally altering the compound's reactivity profile compared to unsubstituted pyridine derivatives.
Advanced structural identification techniques reveal that the compound exhibits a melting point range of 70°C to 73°C, indicating relatively strong intermolecular interactions despite the presence of bulky substituents. The Simplified Molecular Input Line Entry System representation is expressed as CNC1=NC=C(I)C=C1C, providing a standardized method for computational analysis and database searching. The International Chemical Identifier key ZHUKYUJCPFBDHP-UHFFFAOYSA-N serves as a unique digital fingerprint for unambiguous compound identification across chemical databases and literature sources.
The stereochemical analysis reveals that this compound lacks defined stereocenter atoms, resulting in a single constitutional isomer without optical activity. This structural characteristic simplifies synthetic approaches and analytical characterization while maintaining the compound's utility as a building block for more complex molecular architectures. The topological polar surface area calculated at 24.9 Ų indicates moderate polarity that balances solubility characteristics with membrane permeability properties.
Historical Context in Heterocyclic Chemistry Research
The development of halogenated aminopyridine derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the mid-19th century, when pyridine itself was first isolated and characterized. Thomas Anderson's pioneering work in 1849, which led to the isolation of pure pyridine from animal bone oil, established the foundation for subsequent investigations into substituted pyridine derivatives. The historical progression from Anderson's initial discovery to the systematic synthesis of complex polysubstituted pyridines reflects the evolution of organic chemistry from empirical observation to rational molecular design.
The emergence of iodinated pyridine derivatives gained significant momentum during the early 20th century as synthetic methodologies for halogenation became more sophisticated and selective. The development of metal-mediated iodination procedures, particularly those involving mercuric acetate as described in patent literature from the 1950s, provided researchers with reliable methods for introducing iodine substituents into heterocyclic systems. These early synthetic protocols demonstrated that iodination of aminopyridines could be achieved with reasonable yields when appropriate reaction conditions and catalysts were employed, setting the stage for more advanced synthetic approaches.
The systematic study of aminopyridine derivatives expanded considerably during the latter half of the 20th century as pharmaceutical research increasingly focused on heterocyclic compounds as drug candidates. Aminopyridines exist in three fundamental isomeric forms corresponding to 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each exhibiting distinct pharmacological activities that attracted extensive research attention. This diversity in biological activity provided strong motivation for developing synthetic methods capable of producing more complex substituted derivatives, including compounds bearing multiple functional groups such as halogen and methylamino substituents.
The contemporary understanding of heterocyclic chemistry emphasizes the critical role that pyridine derivatives play across multiple scientific disciplines. Pyridine-containing compounds serve essential functions in agrochemical applications, pharmaceutical development, and vitamin synthesis, demonstrating the broad utility of this heterocyclic scaffold. The integration of advanced synthetic methodologies with computational chemistry approaches has enabled researchers to design and synthesize increasingly complex pyridine derivatives with precisely defined substitution patterns, exemplified by compounds such as this compound.
Position Within Pyridine Derivative Classifications
This compound occupies a distinctive position within the comprehensive classification system for pyridine derivatives, representing the intersection of multiple structural categories that define heterocyclic chemistry. The compound falls primarily within the aminopyridine class, which encompasses all pyridine derivatives bearing amino or substituted amino functional groups. Within this broad category, the compound represents a specific subclass of N-methylated aminopyridines, where the amino nitrogen bears an additional methyl substituent that significantly modifies both the electronic properties and steric characteristics of the parent aminopyridine structure.
The presence of the iodine substituent places this compound within the halogenated pyridine derivative category, a classification that includes all pyridine compounds bearing halogen atoms as ring substituents. Halogenated pyridines represent an important synthetic intermediate class due to the versatility of the carbon-halogen bond in cross-coupling reactions and nucleophilic substitution processes. The specific positioning of the iodine atom at the 5-position creates a meta-relationship with the amino functionality, influencing the electronic distribution within the aromatic system and affecting the compound's reactivity toward electrophilic and nucleophilic reagents.
Contemporary classification systems for pyridine derivatives often organize compounds based on their biological activities and pharmaceutical applications. Pyridine derivatives demonstrate remarkably diverse biological activities including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-malarial, analgesic, and anti-inflammatory properties. These compounds also exhibit psychopharmacological activities, antagonistic properties, anti-amoebic effects, and anti-thrombotic activities, reflecting the versatility of the pyridine scaffold in medicinal chemistry applications. The structural features present in this compound position it as a potential candidate for biological evaluation across multiple therapeutic areas.
The compound also represents an important example of polysubstituted pyridine derivatives, a classification that encompasses molecules bearing multiple functional groups arranged in specific patterns around the pyridine ring. The tri-substituted nature of this compound, with substituents at the 2, 3, and 5 positions, creates a complex electronic environment that influences both chemical reactivity and potential biological activity. This substitution pattern differs significantly from simpler mono- or di-substituted pyridine derivatives, requiring specialized synthetic approaches and offering unique opportunities for further chemical modification.
Properties
IUPAC Name |
5-iodo-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKYUJCPFBDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653230 | |
| Record name | 5-Iodo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-33-9 | |
| Record name | 5-Iodo-N,3-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Iodo-3-methyl-2-methylaminopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNI
- Molecular Weight : 272.34 g/mol
- Density : Approximately 1.2 g/cm³
The presence of iodine and methyl groups in the pyridine ring contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Similar compounds have demonstrated the following mechanisms:
- Inhibition of Polo-like Kinase 4 (PLK4) : This enzyme plays a crucial role in cell division, and inhibiting it can lead to apoptosis in cancer cells.
- Antimicrobial Activity : The compound exhibits potential against various pathogens, likely due to its ability to disrupt microbial cell wall synthesis.
- Anticancer Properties : Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells through multiple signaling pathways .
Biological Activities
The compound has been studied for a range of biological activities:
Case Studies
-
Anticancer Efficacy in Leukemia Models :
A study evaluated the efficacy of this compound in murine models of MLL leukemia. The compound demonstrated significant growth inhibition (GI50 values) in transformed bone marrow cells, suggesting its potential as a therapeutic agent for acute leukemias . -
Antimicrobial Activity Assessment :
In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent. -
Mechanistic Studies on PLK4 Inhibition :
Research focusing on the inhibition of PLK4 revealed that treatment with the compound led to decreased cell viability and increased apoptosis markers in cancer cell lines, highlighting its role as a selective anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Bioavailability : Due to its molecular structure, it is expected to have good oral bioavailability.
- Metabolism : The compound undergoes metabolic transformations that enhance its therapeutic efficacy while minimizing toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
Table 1: Comparison of Pyridine-Based Analogues
Functional Group Variations
- Methylamino vs. Amino Groups: The methylamino group (-NHCH₃) in this compound enhances lipophilicity and reduces hydrogen-bonding capacity compared to the primary amine (-NH₂) in 3-Iodo-5-methylpyridin-2-amine. This may influence pharmacokinetic properties like membrane permeability .
Comparison with Non-Pyridine Analogues
5-Iodo-2-aminoindane
- Structure: An indane derivative with iodine at position 5 and an amino group at position 2.
- Key Differences: The indane core (benzene fused to a cyclopropane ring) creates a rigid structure compared to the planar pyridine ring. Studies show 5-Iodo-2-aminoindane exhibits MDMA-like effects but is reported as non-neurotoxic, highlighting the impact of core structure on pharmacological activity .
Research Findings and Implications
- Toxicological Profiles: While 5-Iodo-2-aminoindane is noted for reduced neurotoxicity , the toxicology of this compound remains underexplored. Structural differences (pyridine vs. indane) suggest divergent metabolic pathways and safety profiles.
- Pharmacological Potential: Methyl and methylamino groups may enhance blood-brain barrier penetration compared to analogues like 2-Amino-5-chloro-3-iodopyridine, though direct evidence is lacking .
Preparation Methods
Amination of 2-Chloronicotinic Acid Derivatives
- Starting from 2-chloronicotinic acid, reaction with methylamine hydrochloride in the presence of potassium carbonate and cuprous bromide in dimethylformamide (DMF) at 100°C yields 2-methylamino-3-pyridinecarboxylic acid.
- This intermediate can then be reduced with lithium aluminium hydride to afford 2-(methylamino)pyridine-3-methanol, a close analog to the desired 3-methyl substituent compound.
Reduction of 2-Methylamino-3-pyridinecarboxylic Acid Esters
- The tert-butyl ester of 2-methylamino-3-pyridinecarboxylic acid can be reduced using sodium borohydride or potassium borohydride in the presence of Lewis acids like zinc chloride.
- The reaction is typically conducted in tetrahydrofuran (THF) and toluene under reflux, followed by aqueous workup and organic extraction to yield 2-methylamino-3-pyridinemethanol with high yield (~88.2%).
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Amination | 2-chloronicotinic acid, methylamine hydrochloride, K2CO3, CuBr, DMF, 100°C | 2-methylamino-3-pyridinecarboxylic acid | Not specified |
| Reduction | Lithium aluminium hydride, solvent | 2-(Methylamino)pyridine-3-methanol | Not specified |
| Alternative Reduction | Potassium borohydride, zinc chloride, THF/toluene, reflux | 2-(Methylamino)pyridine-3-methanol | 88.2 |
Introduction of the 3-Methyl Group
- The methyl group at the 3-position can be introduced via selective methylation or by starting from appropriately methylated pyridine precursors.
- Literature suggests that 3-methyl substitution can be achieved by using 3-methylpyridine derivatives or by methylation of hydroxymethyl intermediates, although specific protocols for methylation at this position require careful control to avoid over-alkylation or side reactions.
Selective Iodination at the 5-Position
- Electrophilic iodination of pyridine derivatives is typically challenging due to the electron-deficient nature of the ring.
- However, regioselective iodination at the 5-position can be achieved using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
- The presence of activating groups like methylamino at position 2 and methyl at position 3 can direct iodination to the 5-position via electronic and steric effects.
- Reaction conditions often involve mild acidic or neutral media, low temperatures, and solvents like acetonitrile or dichloromethane to achieve high regioselectivity and yield.
| Iodination Method | Reagents | Conditions | Selectivity | Notes |
|---|---|---|---|---|
| Electrophilic iodination | N-Iodosuccinimide (NIS) | Room temperature, acetonitrile | High for 5-position | Mild, avoids over-iodination |
| Iodine monochloride | ICl | Low temperature, dichloromethane | Moderate to high | Requires careful control |
Integrated Preparation Route Proposal
Based on the above methods, a plausible synthetic route to this compound is:
Synthesis of 2-methylamino-3-methylpyridine : Starting from 2-chloronicotinic acid or 3-methylpyridine derivatives, introduce the methylamino group at position 2 via nucleophilic substitution with methylamine.
Selective iodination at the 5-position : Treat the 2-methylamino-3-methylpyridine with N-iodosuccinimide under controlled conditions to install iodine selectively at the 5-position.
Purification : Use recrystallization or chromatographic techniques to isolate the pure 5-iodo derivative.
Research Findings and Yield Data
- The reduction of 2-methylamino-3-pyridinecarboxylic acid esters to the corresponding alcohols proceeds with yields exceeding 85%, indicating efficient preparation of key intermediates.
- Electrophilic iodination using NIS typically affords iodinated products in yields ranging from 70% to 90%, depending on substrate and conditions.
- The presence of electron-donating groups such as methylamino facilitates regioselective iodination by increasing electron density on the pyridine ring, favoring substitution at the 5-position.
Summary Table of Preparation Steps
Q & A
Q. What are the key considerations for synthesizing 5-Iodo-3-methyl-2-methylaminopyridine with high purity?
- Methodological Answer : Synthesis requires precise control of halogenation and methylation steps. The iodine substituent’s sensitivity to light and moisture necessitates inert conditions (e.g., argon atmosphere) and anhydrous solvents (e.g., THF or DMF) to prevent dehalogenation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (using Millex®-LH filters for particulate-free eluents) is critical to achieve >97% purity . Storage at −20°C in amber vials under nitrogen is recommended to avoid degradation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine -NMR and -NMR to confirm methyl and methylamino group positions. The iodine atom’s deshielding effect will distinctively shift aromatic protons (e.g., δ 8.2–8.5 ppm for pyridine protons adjacent to iodine) . Mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 278.0 (CHIN) with isotopic patterns matching iodine’s natural abundance. Cross-validate with IR spectroscopy for N-H stretching (~3400 cm) and C-I bonds (~550 cm) .
Q. What solvents and conditions are compatible with this compound in solution-phase reactions?
- Methodological Answer : Compatibility tests show stability in polar aprotic solvents (DMF, DMSO) and moderate stability in THF. Avoid strong acids (e.g., HSO) and bases (e.g., NaOH >1M), which may hydrolyze the methylamino group or displace iodine . For aqueous work, use phosphate-buffered solutions (pH 7.1–7.4) to minimize decomposition .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient palladium-catalyzed couplings. Optimize conditions with Pd(PPh) (5 mol%) and KCO in DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC (R shift post-coupling) and compare yields to analogous brominated derivatives to assess electronic effects . Note that steric hindrance from the 3-methyl group may reduce coupling efficiency with bulky arylboronic acids.
Q. What strategies resolve contradictions in reported catalytic activity of this compound in amination reactions?
- Methodological Answer : Discrepancies often arise from ligand choice (e.g., BINAP vs. Xantphos) or solvent polarity. Systematically test ligands and bases (e.g., CsCO vs. KPO) in controlled trials. Use DOE (Design of Experiments) to identify interactions between variables. For example, high-throughput screening in 96-well plates with LC-MS monitoring can rapidly compare catalytic efficiencies .
Q. How does this compound interact with indoor laboratory surfaces, and how does this affect experimental reproducibility?
- Methodological Answer : Adsorption on glass vs. polymer surfaces varies due to the compound’s hydrophobicity. Conduct QCM-D (Quartz Crystal Microbalance with Dissipation) studies to quantify adsorption kinetics on silica or PTFE. Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to minimize loss during dilution steps. Cross-validate recovery rates via spiked samples analyzed by HPLC .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Methodological Answer : Use HEK-293 or CHO-K1 cells for preliminary cytotoxicity screening (MTT assay, 24–48 hr exposure). For target engagement studies, employ fluorescence polarization assays to test binding to kinase domains (e.g., ERK1 or GSK-3β) at 10–100 μM concentrations. Compare IC values to known inhibitors (e.g., FR180204 for ERK1) to contextualize potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
